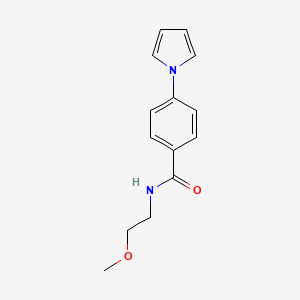![molecular formula C11H22N2O3 B4894761 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide is a chemical compound that belongs to the class of hydrazides. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide is not fully understood. However, it is believed to exert its effects through modulation of cellular signaling pathways, particularly those involved in inflammation and cancer cell growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide has a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide in lab experiments is its potential as a bioactive compound. It has been extensively studied for its potential therapeutic effects, particularly in the fields of inflammation and cancer. Additionally, the synthesis method has been optimized to produce high yields and purity of the compound. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to elucidate the mechanism of action and to determine its potential use in the treatment of inflammatory diseases. Additionally, there is interest in its potential as an anticancer agent, particularly in the treatment of solid tumors. Further studies are needed to determine its efficacy in vivo and to optimize dosing regimens. Finally, there is interest in its potential as an antioxidant and its ability to modulate cellular signaling pathways. Further studies are needed to determine its potential use in the prevention and treatment of oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide involves the reaction of 4-hydroxycyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The resulting product is then reacted with 4-bromobutanal to form the final compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide has been used extensively in scientific research due to its potential as a bioactive compound. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential as an antioxidant and its ability to modulate cellular signaling pathways.
Propiedades
IUPAC Name |
4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c12-13-11(16)9(5-6-14)7-8-1-3-10(15)4-2-8/h8-10,14-15H,1-7,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBZTYPEWOHMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CCO)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)